molecular formula C24H16N6O3 B5301316 (Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

(Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

Cat. No.: B5301316
M. Wt: 436.4 g/mol
InChI Key: ZZCVBNLMAHELCJ-YPKPFQOOSA-N
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Description

(Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one is a complex organic compound that features a benzotriazole moiety linked to a pyrazole ring through a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.

    Introduction of the nitro group: Nitration of the phenyl ring can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Formation of the propenone bridge: This can be achieved through a Claisen-Schmidt condensation reaction between the pyrazole derivative and an appropriate aldehyde.

    Attachment of the benzotriazole moiety: This can be done by reacting the intermediate with benzotriazole under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propenone bridge or the phenyl rings.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzotriazole moiety could play a role in binding to metal ions, while the pyrazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(benzotriazol-1-yl)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one: Similar structure but with a different position of the nitro group.

    (Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-methylpyrazol-4-yl]prop-2-en-1-one: Similar structure but with a methyl group on the pyrazole ring.

Uniqueness

The unique combination of the benzotriazole and pyrazole moieties, along with the specific positioning of the nitro group, gives (Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one distinct chemical and physical properties that may be advantageous in certain applications.

Properties

IUPAC Name

(Z)-1-(benzotriazol-1-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6O3/c31-23(29-22-12-5-4-11-21(22)25-27-29)14-13-18-16-28(19-8-2-1-3-9-19)26-24(18)17-7-6-10-20(15-17)30(32)33/h1-16H/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCVBNLMAHELCJ-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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